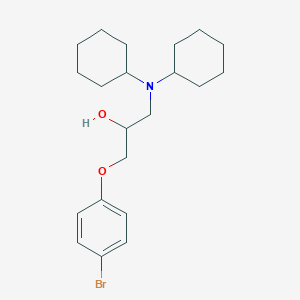
1-(4-Bromophenoxy)-3-(dicyclohexylamino)propan-2-ol
Overview
Description
1-(4-Bromophenoxy)-3-(dicyclohexylamino)propan-2-ol is a chemical compound that features a bromophenoxy group and a dicyclohexylamino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy)-3-(dicyclohexylamino)propan-2-ol typically involves the reaction of 4-bromophenol with epichlorohydrin to form 1-(4-bromophenoxy)-2,3-epoxypropane. This intermediate is then reacted with dicyclohexylamine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenoxy)-3-(dicyclohexylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 1-(4-bromophenoxy)-3-(dicyclohexylamino)propan-2-one.
Reduction: Formation of 1-(4-phenoxy)-3-(dicyclohexylamino)propan-2-ol.
Substitution: Formation of 1-(4-substituted phenoxy)-3-(dicyclohexylamino)propan-2-ol derivatives.
Scientific Research Applications
1-(4-Bromophenoxy)-3-(dicyclohexylamino)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-(dicyclohexylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the dicyclohexylamino group can interact with polar or charged residues. This dual interaction can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenoxy)-3-(dicyclohexylamino)propan-2-ol
- 1-(4-Methoxyphenoxy)-3-(dicyclohexylamino)propan-2-ol
- 1-(4-Fluorophenoxy)-3-(dicyclohexylamino)propan-2-ol
Comparison: 1-(4-Bromophenoxy)-3-(dicyclohexylamino)propan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its analogs with different substituents (chlorine, methoxy, fluorine), the bromine atom provides distinct electronic and steric effects, potentially leading to different biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-(dicyclohexylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BrNO2/c22-17-11-13-21(14-12-17)25-16-20(24)15-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h11-14,18-20,24H,1-10,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPIHYCYIFRGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(COC2=CC=C(C=C2)Br)O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


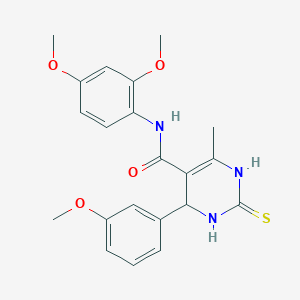
![ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-(2,3,5,6-TETRAFLUOROPHENOXY)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B3963471.png)
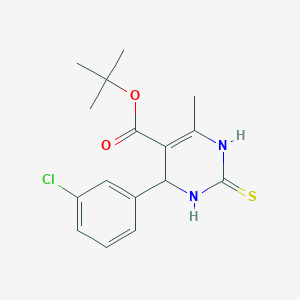
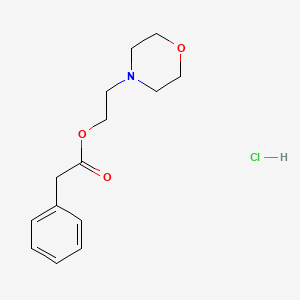

![2-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B3963505.png)
![2-[benzyl(methyl)amino]ethyl 4-fluorobenzoate hydrochloride](/img/structure/B3963521.png)
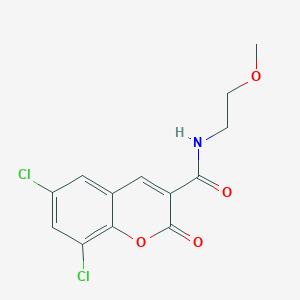
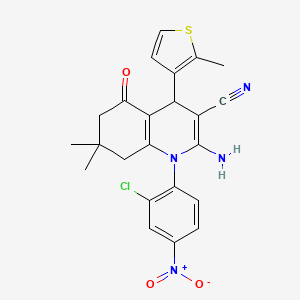
![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}methioninate](/img/structure/B3963531.png)
![ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3963533.png)
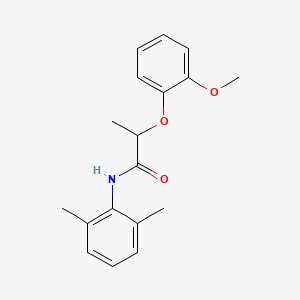
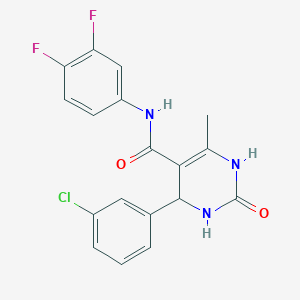
![2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(1-phenylethyl)acetamide](/img/structure/B3963567.png)
